molecular formula C6H3F4NO B6299345 2-Amino-3,4,5,6-tetrafluorophenol CAS No. 31438-90-1

2-Amino-3,4,5,6-tetrafluorophenol

Cat. No. B6299345
CAS RN: 31438-90-1
M. Wt: 181.09 g/mol
InChI Key: LCDNDLFEMUWGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3,4,5,6-tetrafluorophenol (2-AFP) is a synthetic phenol compound that has been studied for its potential applications in the fields of pharmaceuticals, biochemistry, and materials science. It is a fluorinated phenol derivative that has been found to possess unique properties that make it a promising candidate for a wide range of applications. In particular, it has been shown to have potential as a drug delivery system, as a therapeutic agent, and as a material for use in biomedical research. In

Scientific Research Applications

Novel Fluorescent Compounds

2-Amino-3,4,5,6-tetrafluorophenol derivatives have been investigated for their unique photophysical properties. Research has shown that these compounds absorb in both long and normal wavelength bands and emit fluorescence. The solvent polarity significantly influences the emission intensity, indicating potential applications in solvent polarity sensors and fluorescence-based analytical methods (Tanaka & Komiya, 2002).

Peptide Synthesis

Advanced Active Esters for Peptide Synthesis

The compound's esters have been employed in peptide synthesis, showcasing the versatility of 2-Amino-3,4,5,6-tetrafluorophenol derivatives. These active esters offer high yields and distinct melting points, providing valuable tools in the synthesis of peptides (Hui, Holleran & Kovacs, 2009).

Fluorescence Probes

Reactive Oxygen Species Detection

Fluorescence probes derived from 2-Amino-3,4,5,6-tetrafluorophenol have been synthesized to detect reactive oxygen species (ROS), demonstrating the compound's role in bio-analytical chemistry. These probes offer the potential for selective and reliable detection of specific ROS, contributing to studies in biology and chemistry (Setsukinai et al., 2003).

NMR Spectroscopy and Protein Chemistry

Unique NMR Signatures

Tetrafluorinated amino acids derived from 2-Amino-3,4,5,6-tetrafluorophenol exhibit distinct NMR signatures, making them useful in protein chemistry and for studying protein-membrane interactions through NMR spectroscopy (Qin, Sheridan & Gao, 2012).

Protein Stability and Biotechnologies

Enhanced Protein Stability

Studies have shown that the introduction of highly fluorinated amino acids can enhance the stability of proteins, including those forming beta-sheet structures. This application is particularly significant in biotechnologies, such as therapeutics and biosensors (Chiu et al., 2009).

Fluorescent Sensors

Ratiometric Zn(2+) Sensors

Derivatives of 2-Amino-3,4,5,6-tetrafluorophenol have been utilized in the development of ratiometric Zn(2+) sensors, indicating their potential in environmental sensing and biochemical applications (Burdette & Lippard, 2002).

Memory Devices

Memory Device Applications

Research has highlighted the use of 2-Amino-3,4,5,6-tetrafluorophenol derivatives in the fabrication of memory devices. These compounds have shown potential in improving the performance and features of nonvolatile memory devices, indicating a promising future in electronics and data storage (Tan et al., 2017).

properties

IUPAC Name

2-amino-3,4,5,6-tetrafluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NO/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDNDLFEMUWGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,4,5,6-tetrafluorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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